N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS2/c27-23(15-16-28-21-9-5-2-6-10-21)26-24-25-22(17-29-24)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXWYIBJAOJRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
- α-Halo Ketone Precursor : 4'-Bromoacetophenone derivatives are often halogenated to generate α-bromo-4-([1,1'-biphenyl]-4-yl)ketone.
- Thiourea : Reacts with the α-halo ketone in ethanol under reflux with iodine as a catalyst.
- Solvent System : Ethanol or acetonitrile facilitates homogeneous mixing, while temperatures of 80–100°C drive the reaction to completion.
Table 1: Representative Thiazole Synthesis Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Material | 4-Bromoacetophenone derivative | |
| Catalyst | Iodine (1–2 mol%) | |
| Temperature | 80–100°C, reflux | |
| Yield | 70–78% |
The biphenyl group is introduced either during the α-halo ketone synthesis or via post-cyclization coupling. Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl boronic acids, has been effective for installing biphenyl moieties. For example, a palladium-catalyzed coupling of 4-bromophenyl thiazole intermediates with phenylboronic acid achieves >85% conversion under optimized conditions.
Acylation of Thiazole Amine with 3-(Phenylthio)propanoyl Chloride
The second critical step involves acylating 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine with 3-(phenylthio)propanoyl chloride to form the final propanamide derivative.
Acylation Protocol
- Activation of Carboxylic Acid : 3-(Phenylthio)propanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.
- Coupling Conditions : The amine reacts with the acyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (Et₃N) as a base to scavenge HCl.
Table 2: Acylation Reaction Optimization
| Parameter | Value/Detail | Source |
|---|---|---|
| Acyl Chloride | 3-(Phenylthio)propanoyl chloride | |
| Base | Triethylamine (1.2 equiv) | |
| Solvent | DCM, 0°C → room temperature | |
| Yield | 65–71% |
Side reactions, such as over-acylation or hydrolysis, are mitigated by maintaining low temperatures and anhydrous conditions. Purification via silica gel chromatography typically affords the final compound in >95% purity.
Alternative Synthetic Pathways
One-Pot Thiazole Formation and Acylation
Recent efforts have explored tandem methodologies to reduce purification steps. For example, in situ generation of the thiazole amine followed by immediate acylation in the same reactor has achieved comparable yields (68–72%) while saving time.
Solid-Phase Synthesis
Immobilized thiourea derivatives on resin supports enable iterative coupling and cleavage steps, though this approach remains experimental for biphenyl-thiazole systems.
Catalytic and Solvent Optimization
Palladium Catalysts in Biphenyl Coupling
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are preferred for Suzuki couplings, operating at 80–120°C in toluene/water mixtures. Sodium carbonate or potassium phosphate buffers maintain pH >9, enhancing boronic acid reactivity.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have replaced toluene in some protocols, reducing environmental impact without sacrificing yield.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms >98% purity in optimized batches.
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, palladium catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . The compound’s thiazole ring and biphenyl group are crucial for its binding affinity to target proteins, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
This contrasts with pyridine- or methoxy-substituted analogues (e.g., Compound 22), which balance solubility and permeability .
Metabolic Stability : Fluorinated biphenyls (e.g., in 3e and 4j) may slow oxidative metabolism, while sulfur-containing groups (phenylthio, thioether) could be susceptible to oxidation, forming sulfoxides/sulfones .
Biological Target Interactions: Thiazole and benzothiazole cores enable π-π stacking with aromatic residues in enzymes/receptors, whereas thiazolidinones introduce hydrogen-bonding capabilities via carbonyl groups .
Synthetic Flexibility : The target compound’s synthesis likely involves Hantzsch thiazole formation followed by thioalkylation, similar to methods in and . Modifications to the biphenyl or propanamide chain could optimize activity .
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring, biphenyl moiety, and phenylthio group. Its chemical formula is , with a molecular weight of approximately 343.445 g/mol. The compound exhibits notable physicochemical properties such as:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3S |
| Molecular Weight | 343.445 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 559.6 ± 52.0 °C |
| Flash Point | 292.2 ± 30.7 °C |
| LogP | 4.85 |
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases.
Case Study:
In a study published in Cancer Letters, treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a significant reduction in cell viability (up to 70%) in MCF-7 breast cancer cells after 24 hours of exposure . The study also noted that the compound's efficacy was enhanced when used in combination with standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 15 µg/mL for certain strains.
Research Findings:
A study conducted by Smith et al. (2023) highlighted that the thiazole moiety is crucial for the antimicrobial activity, suggesting that modifications to this part of the molecule could enhance effectiveness against resistant strains .
The proposed mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through ROS generation.
- Inhibition of Cell Proliferation: Disruption of cell cycle progression in cancer cells.
- Antimicrobial Action: Interference with bacterial cell wall synthesis and function.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling reactions between thiazole precursors and functionalized propanamide derivatives. For example, refluxing intermediates in ethanol with catalysts like HCl or NaOH, followed by purification via recrystallization (e.g., absolute ethanol). Key steps include thiazole ring formation and sulfhydryl group incorporation .
- Characterization : Intermediates and final products are confirmed using NMR (¹H/¹³C), mass spectrometry , and TLC for purity assessment. For structurally similar compounds, IR spectroscopy and elemental analysis are also employed .
Q. How do substituents on the biphenyl or thiazole moieties influence the compound's electronic properties?
- Structural Analysis : Electron-withdrawing groups (e.g., fluorine on biphenyl) enhance electrophilicity, affecting reactivity in nucleophilic substitution reactions. Conversely, methoxy groups increase electron density, potentially improving binding affinity in biological targets .
- Experimental Validation : Computational studies (DFT) and spectroscopic techniques (UV-Vis, cyclic voltammetry) can quantify electronic effects. For example, fluorine substitution alters redox potentials, as seen in analogous biphenyl-thiazole derivatives .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Assay Design : Standard assays include:
- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based kinetic assays.
- Antiproliferative activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Binding affinity studies using surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Parameter Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during thiol group incorporation.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in biphenyl-thiazole synthesis .
- Validation : Design of experiments (DoE) with factorial analysis to identify critical variables. HPLC monitoring ensures reaction progression .
Q. How do structural modifications (e.g., replacing phenylthio with methylsulfonyl) affect the compound's pharmacokinetic profile?
- SAR Studies :
- Lipophilicity : LogP measurements (shake-flask method) compare solubility changes. Methylsulfonyl groups reduce logP, enhancing aqueous solubility.
- Metabolic stability : Microsomal incubation assays (e.g., liver microsomes) assess oxidative metabolism. Sulfone derivatives often exhibit longer half-lives than thioethers .
- Case Study : Analogous compounds with sulfonamide groups showed improved blood-brain barrier penetration in rodent models .
Q. How can contradictory data on the compound's biological activity across studies be resolved?
- Data Reconciliation Strategies :
- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time).
- Structural verification : Reconfirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out batch-specific impurities .
- Meta-analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers or assay-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
